methyl 3-[(methoxymethanethioyl)amino]-1-benzofuran-2-carboxylate
Description
Methyl 3-[(methoxymethanethioyl)amino]-1-benzofuran-2-carboxylate is a benzofuran-derived compound featuring a methyl ester group at the 2-position and a methoxymethanethioylamino substituent at the 3-position. This structure is hypothesized to influence biological activity, solubility, and metabolic stability, making it a candidate for pharmaceutical or agrochemical applications.
Properties
IUPAC Name |
methyl 3-(methoxycarbothioylamino)-1-benzofuran-2-carboxylate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H11NO4S/c1-15-11(14)10-9(13-12(18)16-2)7-5-3-4-6-8(7)17-10/h3-6H,1-2H3,(H,13,18) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CSVLUQZOSSUWNM-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=C(C2=CC=CC=C2O1)NC(=S)OC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H11NO4S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
265.29 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of methyl 3-[(methoxymethanethioyl)amino]-1-benzofuran-2-carboxylate typically involves the following steps:
Formation of the Benzofuran Core: The benzofuran core can be synthesized through a cyclization reaction of ortho-hydroxyaryl ketones with suitable reagents.
Introduction of the Carboxylate Ester: The carboxylate ester group is introduced via esterification of the benzofuran core with methanol in the presence of an acid catalyst.
Attachment of the Methoxymethanethioylamino Group: This step involves the reaction of the benzofuran ester with methoxymethanethioyl chloride and an amine under basic conditions to form the final product.
Industrial Production Methods
Industrial production of this compound would likely follow similar synthetic routes but on a larger scale, utilizing continuous flow reactors and optimized reaction conditions to ensure high yield and purity. The use of automated systems and advanced purification techniques such as chromatography and crystallization would be essential to meet industrial standards.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the methoxymethanethioyl group, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions can target the ester group, converting it into an alcohol or aldehyde.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide, m-chloroperbenzoic acid (m-CPBA), and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Substitution: Electrophilic aromatic substitution can be facilitated by reagents like bromine or chlorinating agents in the presence of a Lewis acid catalyst.
Major Products
Oxidation: Sulfoxides and sulfones.
Reduction: Alcohols and aldehydes.
Substitution: Various substituted benzofuran derivatives depending on the electrophile used.
Scientific Research Applications
Methyl 3-[(methoxymethanethioyl)amino]-1-benzofuran-2-carboxylate has several applications in scientific research:
Chemistry: It serves as a building block for the synthesis of more complex molecules, particularly in the development of new pharmaceuticals.
Biology: The compound can be used in studies investigating the biological activity of benzofuran derivatives, including their potential as antimicrobial or anticancer agents.
Medicine: Research into its pharmacological properties may reveal new therapeutic uses, particularly in targeting specific enzymes or receptors.
Industry: It can be used in the development of new materials or as an intermediate in the synthesis of dyes and pigments.
Mechanism of Action
The mechanism by which methyl 3-[(methoxymethanethioyl)amino]-1-benzofuran-2-carboxylate exerts its effects depends on its interaction with biological targets. The compound may inhibit specific enzymes or bind to receptors, altering cellular pathways. For example, its benzofuran core could interact with DNA or proteins, leading to changes in gene expression or protein function.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural Modifications and Substituent Effects
The following table summarizes key structural analogs and their differentiating features:
*Calculated based on molecular formula.
Key Observations:
Ester Group Impact: The target compound’s methyl ester (vs. Ethyl esters, as seen in and , increase lipophilicity, which may improve membrane permeability but reduce aqueous solubility.
Sulfur-Containing Substituents: The methoxymethanethioylamino group in the target compound introduces a thioamide-like structure, which may facilitate hydrogen bonding or metal coordination. In contrast, the thiazolidinone-sulfanylidene group in ’s compound offers electrophilic sulfur atoms, likely enhancing reactivity in redox environments .
Biological Activity :
- Analogs with triazole () or chlorophenyl () groups are associated with antimicrobial or enzyme-inhibitory properties. The target compound’s sulfur-based substituent may similarly target thiol-dependent enzymes.
Spectroscopic Characterization :
Physicochemical and Pharmacokinetic Properties
- Lipophilicity (LogP) :
The target compound’s methyl ester and methoxymethanethioyl group balance polarity. Ethyl esters (e.g., ) increase LogP, favoring blood-brain barrier penetration but risking metabolic instability. - Metabolic Stability :
Sulfur-containing groups (e.g., thioamides, sulfanylidenes) may slow oxidative metabolism compared to purely hydrocarbon substituents. However, the methoxy group in the target compound could undergo demethylation.
Crystallographic and Structural Insights
Crystallography tools like SHELXL () and WinGX () enable comparative analysis of molecular conformations. For example:
- The benzofuran core’s planarity is conserved across analogs, but substituents like the thiazolidinone in may induce torsional strain, altering packing efficiency.
- Hydrogen-bonding networks (e.g., between the thioamide NH and ester carbonyl) could stabilize the target compound’s crystal lattice, affecting melting points and solubility .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
